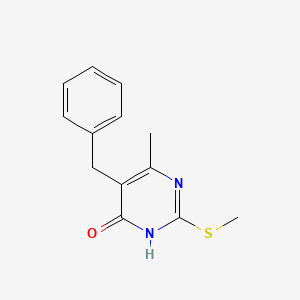

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are closely related to the compound of interest, involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids . This process is part of a broader effort to create novel compounds with potential biological activities. Similarly, other related compounds have been synthesized through refluxing benzothiazoles with acetic acid, indicating the versatility of methods available for creating acetamide derivatives . Additionally, the synthesis of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality has been achieved by stirring acid chlorides with appropriate aminobenzamides in pyridine . These methods provide a foundation for the synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, suggesting that similar techniques could be adapted for its production.

Molecular Structure Analysis

The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide compounds has been characterized by their hydrogen bonding interactions. For instance, water molecules can act as a bridge forming three hydrogen bonds in one of the synthesized compounds, while others form molecular dimers through homo-intermolecular hydrogen bonding interactions . The title compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, exhibits an almost planar structure for the main moiety, with the adamantyl substituent in the gauche position relative to the acetamide moiety . These insights into the molecular structure and hydrogen bonding patterns are crucial for understanding the behavior of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives is highlighted by their ability to undergo various reactions to form novel compounds with potential biological activities. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting from 2-aminobenzothiazole . These reactions include the formation of hydrazinyl acetamide derivatives containing quinoline linkages, which have shown potent antibacterial activity. The chemical reactivity of these compounds is also demonstrated by their antitumor activity, as seen in the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The photophysical properties of these compounds are determined by the nature of the hydrogen-bonded assemblies, which are characteristic of the substituents in the benzothiazole moiety . The crystal structure analysis of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide reveals the presence of N-H...N hydrogen bonds, C-H...O hydrogen bonds, and attractive S...S interactions, which contribute to the stability and properties of the crystal . These findings are relevant for understanding the physical and chemical properties of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, as similar interactions may play a role in its behavior.

Aplicaciones Científicas De Investigación

Anticancer Activities

Several studies have synthesized derivatives of benzothiazole, including structures similar to "N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide," and evaluated their antitumor activities. For instance, new benzothiazole derivatives were synthesized and exhibited considerable anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment Yurttaş, Tay, & Demirayak, 2015.

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also explored the photophysical properties of benzothiazolinone acetamide analogs for their potential application in dye-sensitized solar cells (DSSCs). These compounds have shown good light-harvesting efficiency and potential as photosensitizers, indicating their utility in renewable energy technologies. Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with biological targets such as Cyclooxygenase 1 (COX1), suggesting their potential in drug discovery Mary et al., 2020.

Synthesis and Biological Activities

Research has focused on the synthesis of benzothiazole derivatives and their biological activities, including antimicrobial effects. These compounds have shown promising anti-inflammatory and antibacterial properties, supporting their potential in developing new therapeutic agents Hunasnalkar et al., 2010.

Hydrolysis and Photolysis Studies

Hydrolysis and photolysis studies of benzothiazole derivatives have provided insights into their chemical behavior and potential as antitumor agents. The generation of reactive intermediates through these processes could contribute to their anticancer activity, offering a foundation for further medicinal chemistry efforts Wang et al., 2009.

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S/c1-14(26)23-16-9-12-19-20(13-16)29-22(24-19)25-21(27)15-7-10-18(11-8-15)28-17-5-3-2-4-6-17/h2-13H,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJHRWORAIPPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)

![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2506734.png)

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)

![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)